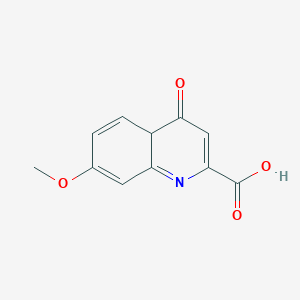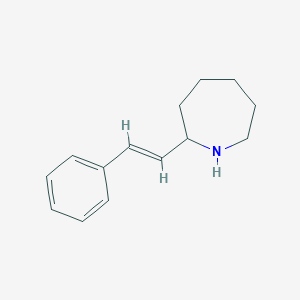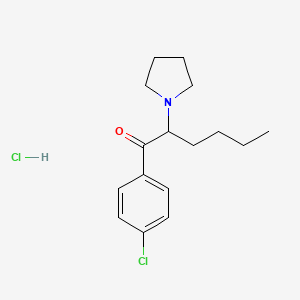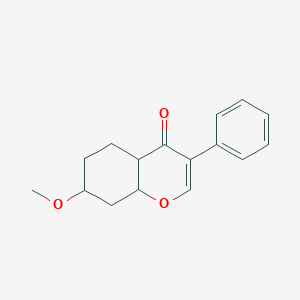![molecular formula C34H66N2O4Pt B12357328 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate is a complex organometallic compound that features a platinum center coordinated with azanidylcyclohexyl ligands and tetradecanoate anions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate typically involves the coordination of platinum(IV) ions with azanidylcyclohexyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The platinum precursor, such as platinum(IV) chloride, is reacted with the azanidylcyclohexyl ligand in a suitable solvent, often under reflux conditions. The tetradecanoate anions are introduced through the addition of tetradecanoic acid or its salt, which reacts with the platinum complex to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as hydrogen gas or hydrides.
Substitution: Ligand exchange reactions can occur, where the azanidylcyclohexyl or tetradecanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the desired reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in new platinum complexes with different ligands.
科学研究应用
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate involves its interaction with biological molecules. The platinum center can form covalent bonds with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The compound may also interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate can be compared with other platinum-based compounds, such as cisplatin and carboplatin. While cisplatin and carboplatin are well-known anticancer agents, this compound offers unique structural features and potentially different biological activities. Similar compounds include:
Cisplatin: A platinum(II) complex with chloride ligands.
Carboplatin: A platinum(II) complex with cyclobutane dicarboxylate ligands.
Oxaliplatin: A platinum(II) complex with oxalate ligands.
The uniqueness of this compound lies in its specific ligand environment and the potential for diverse applications beyond traditional platinum-based drugs.
属性
分子式 |
C34H66N2O4Pt |
|---|---|
分子量 |
762.0 g/mol |
IUPAC 名称 |
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.C6H12N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-8H,1-4H2;/q;;-2;+4/p-2/t;;5-,6-;/m..1./s1 |
InChI 键 |
DTRJSYSQELJDAW-BLUNCNMSSA-L |
手性 SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Pt+4] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)


![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)




![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)

![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12357327.png)
